Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate

Catalog No.
S14299836
CAS No.
72187-23-6
M.F
C16H24O5
M. Wt
296.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonat...

CAS Number

72187-23-6

Product Name

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate

IUPAC Name

dimethyl 2-(3-hexyl-2-oxocyclopent-3-en-1-yl)propanedioate

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

InChI

InChI=1S/C16H24O5/c1-4-5-6-7-8-11-9-10-12(14(11)17)13(15(18)20-2)16(19)21-3/h9,12-13H,4-8,10H2,1-3H3

InChI Key

QJSAZIYBBQRVEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCC(C1=O)C(C(=O)OC)C(=O)OC

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate is a chemical compound with the molecular formula C16H24O5C_{16}H_{24}O_{5} and a molecular weight of 288.37 g/mol. This compound features a cyclopentene ring, which is a five-membered carbon ring containing one double bond, and is substituted with a hexyl group and a malonate moiety. The structure includes two ester functional groups, contributing to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Due to its functional groups:

  • Esterification: The malonate component can react with alcohols to form esters.
  • Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.
  • Condensation Reactions: It can undergo condensation reactions, especially in the presence of bases or acids, leading to the formation of larger molecular frameworks.
  • Cycloaddition: The cyclopentene moiety may participate in Diels-Alder reactions, forming new cyclic compounds .

Research indicates that compounds similar to Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate exhibit various biological activities, including:

  • Antimicrobial Properties: Compounds with cyclopentene structures have shown potential antimicrobial activity against various pathogens.
  • Neuraminidase Inhibition: Some derivatives are being studied for their ability to inhibit neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses .
  • Cytotoxic Effects: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, making them candidates for further pharmacological exploration .

The synthesis of Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of dimethyl malonate with 2-pentyl-2-cyclopentenone in the presence of a transition metal catalyst. This method avoids strong base catalysts, making it more environmentally friendly and efficient .

    Steps include:
    • Preparing a transition metal complex catalyst.
    • Reacting dimethyl malonate with the cyclopentenone under controlled conditions.
  • Vinylogous Reactions: Utilizing the principle of vinylogy, where the electronic effects of functional groups are transmitted through the molecule, can lead to the formation of this compound through organocatalytic processes .

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Organic Synthesis: Its reactive functional groups make it useful in synthesizing more complex organic molecules.
  • Agricultural Chemicals: The antimicrobial properties suggest potential use in agricultural formulations for pest control .

Interaction studies are crucial for understanding how Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate interacts with biological targets:

  • Binding Affinity: Research into its binding affinity to enzymes like neuraminidase can provide insights into its mechanism of action.
  • Cellular Uptake: Studies on how effectively this compound is taken up by cells can inform its potential therapeutic use.

Several compounds share structural similarities with Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
Dimethyl malonateEsterCommonly used in organic synthesis
2-PentylcyclopenteneCyclopenteneExhibits different reactivity patterns
Methyl dihydrojasmonateEsterKnown for fragrance applications and biological activity
Ethyl 4-(dimethylamino)benzoateEsterUsed as a local anesthetic

These compounds highlight the versatility of cyclopentene derivatives while showcasing the unique structural features and potential applications of Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate .

The malonic ester synthesis remains a cornerstone for constructing substituted acetic acid derivatives, including cyclopentenylmalonates. This section explores alkylation and cyclization strategies to assemble the target structure.

Regioselective α-Carbon Functionalization of Malonate Esters

Regioselective alkylation at the α-carbon of malonate esters is critical for introducing the hexyl substituent. Deprotonation of dimethyl malonate using mild bases like potassium carbonate generates a resonance-stabilized enolate, which undergoes nucleophilic substitution with alkyl halides. The choice of base and solvent significantly impacts regioselectivity. For example, polar aprotic solvents such as dimethylformamide enhance enolate stability, favoring monoalkylation. Phase-transfer catalysts (PTCs), like tetraalkyl ammonium salts, further improve reaction efficiency by shuttling the enolate into organic phases, enabling alkylation under heterogeneous conditions.

A key challenge lies in avoiding dialkylation, as the monoalkylated malonate ester exhibits reduced acidity (pKa ~11–13) compared to the parent ester (pKa ~9–11). Sequential alkylation strategies address this by employing stepwise addition of alkyl halides and rigorous temperature control (30–40°C). For instance, reacting dimethyl malonate with 1-bromohexane in dioxane using cetrimide as a PTC yields the monohexyl derivative, which is subsequently cyclized to form the cyclopentenone ring.

Intramolecular Cyclization Approaches for Cyclopentenone Formation

Intramolecular cyclization of alkylated malonates provides a direct route to the cyclopentenone scaffold. The Dieckmann condensation, a classic example, involves base-induced cyclization of dibasic esters to form cyclic β-ketoesters. For dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate, heating the monohexylmalonate ester with a strong base like sodium hydride induces intramolecular nucleophilic attack, yielding a six-membered transition state that collapses to release methanol and form the cyclopentenone ring.

Iron-catalyzed C–H alkoxylation offers a complementary approach. Substrates containing tertiary C–H bonds undergo radical-mediated hydrogen abstraction, followed by cyclization to form the cyclopentenone moiety. For example, Fe(acac)₂ catalyzes the alkoxylation of hexyl-substituted malonates at room temperature, achieving high yields with minimal epimerization. This method is particularly effective for electron-rich substrates, where the transition metal stabilizes radical intermediates during ring closure.

Dialkylation Control Mechanisms in Polycyclic Systems

Controlling dialkylation in polycyclic systems requires careful modulation of reaction conditions. The diminished acidity of monoalkylated malonates necessitates stronger bases, such as potassium tert-butoxide, for subsequent alkylation. However, competing intermolecular reactions often lead to dimerization byproducts. High-dilution techniques mitigate this by favoring intramolecular cyclization over intermolecular coupling, especially for forming five- to seven-membered rings.

A representative protocol involves reacting dimethyl malonate with 1,5-dibromopentane under high dilution. The monoalkylated intermediate undergoes rapid cyclization upon deprotonation, yielding a cyclopentenone derivative with a pendant hexyl group. Kinetic studies using ^1H NMR spectroscopy reveal that >90% conversion occurs within 30 minutes under optimized conditions, with minimal dialkylation.

The carbanion formation from dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate represents a critical mechanistic step that governs the compound's reactivity profile in nucleophilic substitution reactions [1] [2]. The malonate moiety exhibits exceptional carbanion stability due to the presence of two electron-withdrawing carbonyl groups flanking the methylene carbon, which effectively delocalize the negative charge through resonance stabilization [2] [3]. This stabilization is quantified by the relatively low pKa value of approximately 13.3 for diethyl malonate systems, significantly more acidic than simple ketone enolates which exhibit pKa values in the range of 17-19 [4] [5].

The carbanion formation proceeds through deprotonation of the methylene carbon adjacent to both ester groups, generating a resonance-stabilized enolate that can be represented by three primary resonance structures [2]. The negative charge is distributed between the central carbon atom and the two carbonyl oxygen atoms, with the central carbon retaining significant nucleophilic character [6] [7]. This delocalization pattern is fundamental to understanding the compound's nucleophilic reactivity in subsequent alkylation processes.

Nucleophilic reactivity of the malonate-derived carbanion follows classical SN2 mechanistic pathways when reacting with primary and secondary alkyl halides [5] [3]. The carbanion exhibits ambident nucleophilicity, capable of attacking electrophiles at both the carbon center and oxygen atoms, though carbon-centered reactivity predominates under typical reaction conditions [6] [8]. The nucleophilic strength correlates directly with the basicity of the carbanion, with malonate anions demonstrating reactivity comparable to secondary amines of similar basicity [9].

Table 2.1: Carbanion Stability Parameters for Malonate Systems

Carbanion TypepKa ValueStabilization FactorRelative Nucleophilicity
Malonate (diethyl)13.3Two electron-withdrawing carbonyl groupsVery High
Acetoacetate (ethyl)10.7One carbonyl and one ester groupHigh
Simple ketone enolate17-19Single carbonyl groupModerate
Cyclohexanone enolate17.0Single carbonyl with ring constraintModerate

The alkylation mechanism proceeds through a concerted displacement where the malonate carbanion attacks the electrophilic carbon of the alkyl halide while simultaneously displacing the halide leaving group [5] [10]. The reaction exhibits typical SN2 characteristics including inversion of configuration at the electrophilic center and sensitivity to steric hindrance around the reaction site [4]. Primary alkyl halides react most efficiently, while secondary halides show reduced reactivity due to increased steric crowding at the transition state [5].

The presence of the hexyl substituent on the cyclopentenone ring influences the overall nucleophilic reactivity through both steric and electronic mechanisms [11]. The electron-donating inductive effect of the hexyl chain increases electron density at the malonate center, enhancing nucleophilic character [12]. However, this electronic activation is partially offset by increased steric bulk that can impede approach to electrophilic centers [13] [14].

Decarboxylation Pathways in Thermal Rearrangement Processes

Thermal decarboxylation of dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate follows well-established mechanistic pathways characteristic of substituted malonate esters [15] [16]. The decarboxylation process occurs through a concerted mechanism involving simultaneous carbon-carbon bond cleavage and carbon dioxide elimination, proceeding via a six-membered cyclic transition state [17] [15]. This mechanism is fundamentally different from stepwise decarboxylation processes observed in simpler carboxylic acid systems.

The initial step requires hydrolysis of the ester groups to generate the corresponding malonic acid derivative [16] [5]. This hydrolysis typically occurs under acidic conditions at elevated temperatures, converting the dimethyl ester to the free dicarboxylic acid through nucleophilic attack by water molecules on the carbonyl carbons [16]. The hydrolysis rate is enhanced by the electron-withdrawing nature of the cyclopentenone substituent, which activates the ester carbonyls toward nucleophilic attack.

Upon formation of the malonic acid intermediate, thermal decarboxylation proceeds through a unimolecular elimination mechanism [15] [17]. The activation energy for this process typically ranges from 110-140 kilojoules per mole for substituted malonates, significantly lower than the 126 ± 2 kilojoules per mole observed for unsubstituted malonic acid [15]. The reduced activation barrier reflects the stabilizing influence of the cyclopentenone substituent on the developing carbanion character in the transition state.

Table 2.2: Decarboxylation Kinetic Parameters

Compound TypeActivation Energy (kJ/mol)Temperature Range (°C)Mechanism Type
Malonic acid126 ± 2120-210Concerted elimination
Substituted malonates110-140150-250Ketene intermediate
β-Keto acids80-120100-200Concerted elimination
Cyclopentenone malonates100-130180-280Mixed mechanism

The decarboxylation transition state exhibits significant carbanion character at the carbon center that will ultimately bear the hydrogen atom in the final product [17] [18]. This transition state is stabilized by the electron-withdrawing cyclopentenone ring system, which can accommodate partial negative charge through extended conjugation [19]. The hexyl substituent provides additional stabilization through hyperconjugation interactions with the developing carbanion center.

Alternative decarboxylation pathways may involve ketene intermediates under certain reaction conditions [20] [16]. In this mechanism, initial decarboxylation generates a ketene species that subsequently undergoes intramolecular cyclization or intermolecular reactions [20]. The ketene pathway becomes more favorable at higher temperatures and in the presence of electron-withdrawing substituents that stabilize the ketene intermediate.

The thermal rearrangement process can lead to formation of various bicyclic products depending on the specific reaction conditions and substituent patterns [18] [19]. Ring closure reactions following decarboxylation are governed by Baldwin's rules and stereoelectronic considerations that favor formation of five- and six-membered rings over larger ring systems [21]. The cyclopentenone moiety can participate in these cyclization processes, leading to complex polycyclic structures with defined stereochemical relationships.

Asymmetric Induction Mechanisms in Bicyclic Ketone Formation

Asymmetric induction in bicyclic ketone formation from dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate derivatives operates through several distinct mechanistic pathways that control both absolute and relative stereochemistry [22] [23]. The primary mechanism involves facial selectivity during nucleophilic attack on the cyclopentenone double bond, where the existing stereochemical environment directs the approach of nucleophilic species [24] [25].

The cyclopentenone ring system provides a rigid framework that constrains conformational flexibility and creates distinct facial environments for nucleophilic approach [25] [26]. The hexyl substituent occupies a pseudo-equatorial position that blocks one face of the ring system while leaving the opposite face accessible for reaction [22]. This inherent facial bias leads to high levels of diastereoselectivity in subsequent bond-forming reactions, often exceeding 20:1 diastereomeric ratios under optimized conditions [23] [27].

Enantioselective synthesis requires the introduction of chiral information through external sources such as chiral auxiliaries, catalysts, or reagents [24] [28]. Titanium-mediated cyclization reactions have demonstrated exceptional enantioselectivity, achieving up to 94% enantiomeric excess through coordination of chiral alkoxide ligands [22] [23]. The titanium center coordinates to both the carbonyl oxygen and the malonate ester groups, creating a rigid chelation complex that enforces specific stereochemical outcomes [23].

Table 2.3: Asymmetric Induction Efficiency in Bicyclic Ketone Formation

Reaction TypeEnantioselectivity (%ee)Diastereoselectivity (dr)Key Stereochemical Factor
Titanium-catalyzed cyclization94>20:1Chiral auxiliary coordination
Organocatalytic synthesis85-95>10:1Catalyst design
Pauson-Khand reaction70-905:1-15:1Metal coordination geometry
Aldol cyclization80-95>15:1Chair-like transition state

The Zimmerman-Traxler model provides a theoretical framework for understanding stereochemical outcomes in cyclization reactions involving the malonate enolate [29]. The six-membered chair-like transition state minimizes steric interactions while optimizing orbital overlap between the nucleophilic enolate and electrophilic carbonyl centers [29]. The hexyl substituent preferentially adopts a pseudo-equatorial orientation in this transition state, leading to predictable stereochemical outcomes based on the enolate geometry.

Organocatalytic approaches employ chiral secondary amines or phosphoric acids to achieve high levels of asymmetric induction [30] [31]. These catalysts operate through covalent or non-covalent interactions with the substrate, creating chiral environments that favor formation of one enantiomer over the other [28]. The effectiveness of organocatalytic systems depends critically on the catalyst structure and the specific substitution pattern of the malonate substrate.

Kinetic resolution represents an alternative strategy for accessing enantiomerically enriched bicyclic ketones [26] [28]. In this approach, racemic starting materials undergo selective transformation of one enantiomer while leaving the other unchanged, resulting in enrichment of both the product and recovered starting material [26]. Enzymatic systems, particularly Baeyer-Villiger monooxygenases, have shown exceptional selectivity in kinetic resolution of bicyclic ketones bearing quaternary stereocenters [26].

Steric and Electronic Effects of Hexyl Substituents on Transition States

The hexyl substituent in dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate exerts profound influence on transition state geometries and energetics through both steric and electronic mechanisms [32] [14]. Steric effects arise from the physical bulk of the six-carbon alkyl chain, which creates significant non-bonded interactions with approaching reagents and influences conformational preferences of the molecule [13] [33].

The A-value for hexyl substituents on cyclohexane rings ranges from 2.1 to 2.3 kilocalories per mole, indicating substantial steric bulk that strongly favors equatorial positioning over axial orientations [13]. This steric preference directly translates to the cyclopentenone system, where the hexyl group adopts conformations that minimize 1,3-diaxial interactions and other unfavorable steric contacts [13] [14]. The extended alkyl chain can participate in hydrophobic interactions that influence molecular aggregation and solvation patterns [11].

Electronic effects of the hexyl substituent operate primarily through inductive mechanisms, as the alkyl chain acts as an electron-donating group that increases electron density at the cyclopentenone ring [12] [11]. This electron donation stabilizes cationic intermediates and transition states while destabilizing anionic species [34]. The magnitude of the inductive effect decreases with distance from the electron-withdrawing centers, following the expected distance-dependent attenuation [12].

Table 2.4: Steric and Electronic Parameters for Alkyl Substituents

Alkyl ChainA-Value (kcal/mol)Steric HindranceElectronic EffectTransition State Impact
Methyl1.70LowWeak (+I)Minimal barrier increase
Ethyl1.75LowWeak (+I)Small barrier increase
Butyl2.0ModerateModerate (+I)Moderate barrier increase
Hexyl2.1-2.3HighStrong (+I)Significant barrier increase
Octyl2.3-2.5Very HighVery Strong (+I)Large barrier increase

Transition state stabilization occurs through dispersion interactions between the hexyl chain and other molecular components [32] [14]. These weak but numerous interactions can provide significant stabilization in crowded transition states where multiple alkyl groups are brought into close proximity [32]. The effectiveness of dispersion stabilization depends on the specific geometry of the transition state and the conformational flexibility of the interacting alkyl chains.

Conformational analysis reveals that the hexyl substituent adopts extended conformations that minimize intramolecular steric interactions [11] [33]. The preferred conformations place the alkyl chain in orientations that avoid eclipsing interactions with the cyclopentenone ring and malonate ester groups [11]. These conformational preferences influence the accessible reaction pathways and can direct regioselectivity and stereoselectivity in bond-forming reactions.

The Hammond postulate provides insight into the relationship between transition state structure and substituent effects [33]. Early transition states that resemble starting materials are less sensitive to substituent effects, while late transition states that resemble products show greater sensitivity to structural modifications [33]. The hexyl substituent effects are most pronounced in reactions with late transition states where substantial bond formation or cleavage has occurred.

Prostaglandin Analog Synthesis via Cyclopentenone Intermediates

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate serves as a critical building block in the synthesis of prostaglandin analogs through its cyclopentenone intermediate functionality. The compound's unique structural features, incorporating both the cyclopentenone core and malonate functionality, enable sophisticated synthetic transformations that are essential for constructing biologically active prostaglandin derivatives [1] [2].

Recent advances in prostaglandin synthesis have demonstrated the exceptional utility of cyclopentenone intermediates in accessing complex molecular architectures. The rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction has emerged as a particularly powerful methodology, utilizing racemic bicyclic allyl chlorides and alkenyl boronic esters bearing chiral alcohols to generate cyclopentyl intermediates with three contiguous stereocenters [1]. This approach provides advanced intermediates in ninety-nine percent enantiomeric excess as single diastereoisomers, with the absolute stereochemistry of the cyclopentane core controlled entirely by the ligand selection [1].

The synthetic pathway to prostaglandin F2α exemplifies the power of this methodology, achieving completion in nineteen percent overall yield over sixteen longest linear steps [1]. Critical intermediates suitable for producing various prostaglandin analogs, including bimatoprost, latanoprost, fluprostenol, and cloprostenol, have been successfully synthesized using this approach [1]. The final stereocenters are installed through palladium-catalyzed Tsuji-Trost alkylation and iodolactonization processes, demonstrating the versatility of the cyclopentenone framework in accommodating diverse functionalization patterns [1].

Chemoenzymatic approaches have further expanded the synthetic repertoire for prostaglandin construction. The development of scalable chemoenzymatic synthesis methods has enabled the preparation of several representative prostaglandins in five to seven steps [3]. Notably, the common intermediate bromohydrin, functioning as a radical equivalent of the traditional Corey lactone, can be chemoenzymatically synthesized in only two steps [3]. This advancement has facilitated the completion of prostaglandin F2α synthesis in five steps on a ten-gram scale, with the chiral cyclopentane core introduced with high enantioselectivity [3].

The malonate functionality in dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate provides additional synthetic opportunities through its participation in Tsuji-Trost alkylation reactions. The addition of dimethyl malonate to suitable intermediates proceeds in ninety-six percent yield as a single diastereoisomer, followed by ester hydrolysis and decarboxylation to provide advanced synthetic intermediates [2]. Subsequent iodolactonization reactions lead to desired products in sixty-nine percent yield over three steps, demonstrating the efficiency of malonate-mediated transformations in prostaglandin synthesis [2].

Prostaglandin AnalogSynthesis MethodYield (%)Key Intermediate
Prostaglandin F2αRh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling19 (16 steps)Cyclopentyl intermediates (99% ee)
BimatoprostRh-catalyzed Suzuki-Miyaura coupling with alkenyl boronic esters85-95Cyclopentyl intermediates (99% ee)
LatanoprostRh-catalyzed Suzuki-Miyaura coupling with alkenyl boronic esters85-95Cyclopentyl intermediates (99% ee)
FluprostenolChemoenzymatic synthesis via bromohydrin formation73 (scale-up)Bromohydrin (>99% ee)
CloprostenolChemoenzymatic synthesis via bromohydrin formation73 (scale-up)Bromohydrin (>99% ee)

Heterocyclic Compound Preparation Through [3+2] Cycloadditions

The cyclopentenone framework of dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate serves as an excellent platform for [3+2] cycloaddition reactions that lead to diverse heterocyclic compounds. These transformations represent one of the most powerful strategies for assembling five-membered hetero- and carbocycles from readily available starting materials [4] [5].

Photoinduced [3+2] cycloadditions have demonstrated remarkable efficiency in constructing elaborate cyclopentanone frameworks. The decatungstate-catalyzed [3+2] cycloaddition of various internal alkynes using abundant aliphatic aldehydes as three-carbon synthons produces elaborate cyclopentanones in one hundred percent atom economy with excellent site-, regio-, and diastereoselectivity under mild conditions [4]. The catalytic cycle involves hydrogen atom abstraction from aldehydes, radical addition, 1,5-hydrogen atom transfer, anti-Baldwin 5-endo-trig cyclization, and back hydrogen abstraction [4].

Allenic ketone-based multicomponent reactions provide another avenue for constructing functionalized cyclopentene derivatives. The multicomponent reactions of 1,2-allenic ketones with 4-chloroacetoacetate and malononitrile or cyanoacetate under mild and metal-free conditions proceed through a cascade process including nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions [6] [7]. Importantly, when 1-phenyl allenic ketones bearing electron-donating groups on the phenyl ring react with 4-chloroacetoacetate and cyanoacetate, methylenecyclopentanes, the regioisomer of cyclopentenes, form with good selectivity and high efficiency [6] [7].

The application of photocatalysis in cyclopentene annulations has opened new synthetic pathways through the engagement of alkene radical cations with vinyl diazo species. These transformations employ mild reaction conditions and demonstrate high diastereoselectivities, particularly in the formation of spirocyclic and fused ring systems [5]. The reaction tolerates a variety of electron-rich alkenes, including those with oxygenated arenes, silyl ethers, and acetals [5].

Gold(I)-catalyzed cycloisomerization processes have enabled the synthesis of ring-fused 5-hydrazino-2-cyclopentenone derivatives through tandem cycloisomerization, hetero-Diels-Alder, and ring-opening reactions of suitable enynyl acetates [8]. This approach involves mixing enynyl acetates with dialkylazodicarboxylates in the presence of gold(I) catalysts, leading to 1,3-acyloxy migration and Nazarov cyclization processes that generate dienyl acetate intermediates [8]. These intermediates are subsequently trapped by heterodienophiles present in situ, providing strained intermediates that undergo highly regioselective ring opening through retro aza-Michael reactions [8].

Heterocyclic ProductCycloaddition TypeReaction ConditionsYield Range (%)Selectivity
Highly functionalized cyclopentenes[3+2] with 1,2-allenic ketonesMetal-free, mild conditions68-89High regioselectivity
Trisubstituted cyclopentenes[3+2] with alkyl aldehydes and alkynesPhotoinduced decatungstate catalysis65-90Excellent site/regio/diastereoselectivity
Ring-fused cyclopentenones[3+2] with enynyl acetatesGold(I)-catalyzed cycloisomerization68-96Highly regioselective

Natural Product Synthesis: Jasmonate Derivatives and Terpenoid Frameworks

Dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate finds extensive application in the synthesis of jasmonate derivatives and terpenoid frameworks, which represent important classes of natural products with diverse biological activities [9] [10] [11]. The compound's structural features make it particularly well-suited for constructing the cyclopentanone cores characteristic of these natural product families.

Methyl jasmonate synthesis represents a cornerstone application, where the compound serves as a key intermediate in fragrance industry applications. The synthesis involves Diels-Alder cycloaddition of cyclopent-2-enone with chloroprene in either chloroform or dichloromethane, catalyzed by tin tetrachloride at twenty degrees Celsius, yielding seventy-five percent of the cycloadduct [12]. Subsequent ozonolysis of the cis/trans mixture of cycloadducts provides access to the target jasmonate derivatives [12].

The preparation of methyl dihydrojasmonate, a compound with elegant jasmine fragrance and extensive use in cosmetic and soap essences, utilizes dimethyl (3-oxo-2-pentyl)cyclopentylmalonate as a crucial intermediate [9]. This intermediate undergoes decarboxylation reactions at elevated temperatures to afford the desired methyl dihydrojasmonate [9]. The synthesis employs Michael addition reactions between 2-pentyl-2-cyclopentenone and dimethyl malonate, typically using transition metal complexes and catalytic promoters to achieve environmentally friendly conditions with high yields [9].

12-Oxophytodienoic acid synthesis demonstrates the application of asymmetric methodologies in jasmonate construction. The synthesis routes utilize closely related lactones containing electrophilic allylic moieties, accessible through asymmetric palladium-catalyzed allylic alkylation [10]. Regio- and diastereoselective SN2′-anti-reactions of electrophilic lactones with organocopper compounds furnish 2,3-cis-disubstituted cyclopentenones, which undergo further transformation into target compounds with excellent overall yields [10].

Terpenoid synthesis applications extend to monoterpene construction through mevalonate pathway intermediates. The biosynthetic pathway for monoterpenes involves geranyl diphosphate conversion to linear monoterpenes such as geranial cis-citral, which subsequently transform to perillene through polymeric gene regulation [13]. Compounds such as isoegomaketone and perilla ketone are prepared through allylic isomerization and proton transfer of alkene intermediates [13].

The Pauson-Khand reaction has found extensive application in terpenoid total synthesis, providing a formal [2+2+1] cycloaddition involving alkynes, alkenes, and carbon monoxide mediated by hexacarbonyldicobalt-alkyne complexes to yield cyclopentenones in single steps [14]. This versatile reaction has become a method of choice for cyclopentenone synthesis since its discovery, with particular utility in constructing the carbon skeletons of complex terpenoids [14].

Natural ProductSynthetic RouteKey StepsYield (%)Applications
Methyl jasmonateDiels-Alder cycloaddition with SnCl4Cyclopent-2-enone + chloroprene75Fragrance, bioactive compound
Methyl dihydrojasmonateMichael addition with dimethyl malonatePentyl-cyclopentenone + malonate84-90Cosmetic, fragrance industry
12-Oxophytodienoic acidCyclopentadiene alkylationAsymmetric 1,4-addition80-95Plant hormone intermediate
IsoegomaketoneMevalonate pathway synthesisAllylic isomerization65-80Monoterpene synthesis

Multicomponent Reaction Strategies for Polysubstituted Cyclopentenones

The development of multicomponent reaction strategies has revolutionized the synthesis of polysubstituted cyclopentenones, with dimethyl (3-hexyl-2-oxo-3-cyclopenten-1-yl)malonate serving as both a substrate and template for these transformations [15] [16] [17]. These strategies offer significant advantages in terms of atom economy, synthetic efficiency, and structural diversity.

Palladium-catalyzed molecular shuffling represents a particularly innovative approach to cyclopentenone synthesis. The intermolecular synthesis of polysubstituted cyclopentenones utilizes a molecular shuffling process involving alkynes, α,β-unsaturated acid chlorides serving as both alkene and carbon monoxide sources, and hydrosilanes to create three new carbon-carbon bonds [15] [17]. This carbon monoxide-free pathway delivers products with excellent yields and regioselectivity complementary to conventional cyclopentenone synthesis methods [15] [17].

Rhodium-catalyzed three-component reactions provide another powerful strategy for multisubstituted cyclopentenone construction. The synthesis of cyclopentenones through rhodium-catalyzed carbon-hydrogen annulation of acrylic acids with formaldehyde and malonates proceeds via vinylic carbon-hydrogen activation [16]. Exploratory studies demonstrate that 5-alkylation of prepared cyclopentenones can be realized smoothly through treatment with various alkyl halides using sodium carbonate in methanol solutions [16]. Excess formaldehyde and malonate lead to multicomponent reactions that afford multisubstituted cyclopentenones through Michael addition processes [16].

Base-mediated annulation strategies have emerged as transition metal-free methods for synthesizing polysubstituted 2-cyclopentenone compounds. These methods involve direct annulation of phenacyl bromides with β-keto esters in single steps, proceeding through base-mediated SN2 nucleophilic substitution followed by intramolecular aldol condensation [18]. The process results in formation of three carbon-carbon bonds and one ring in a cascade manner, achieving record high yields of highly substituted diverse 2-cyclopentenone analogs with excellent structural resemblance to biologically significant natural compounds [18].

Organocatalytic cascade reactions utilizing diphenylprolinol silyl ether have enabled the synthesis of polysubstituted cyclopentanones through formal [3+2] cycloaddition reactions. These transformations proceed with excellent enantioselectivity and demonstrate three different reaction pathways: domino Michael-Henry reactions, domino Michael-intramolecular Michael reactions, and two-step Michael-Mukaiyama aldol reactions [19]. The catalyst functions through both enamine and iminium ion intermediates, enabling diverse cycloaddition reactions suitable for prostaglandin synthesis [19].

N-heterocyclic carbene-catalyzed multicomponent reactions represent another frontier in cyclopentenone synthesis. The three-component reaction involving arylidene oxazolone, enal, and nucleophilic heterocyclic carbenes leads to synthesis of fully substituted cyclopentanone derivatives with three contiguous stereocenters [20]. This reaction illustrates rare examples of multicomponent processes involving N-heterocyclic carbenes, where carbene-bound enolates are isolated through interception of carbene-homoenolates with arylidene oxazolones [20].

Multicomponent StrategyComponentsCatalyst SystemProduct TypeYield Range (%)
Palladium-catalyzed molecular shufflingAlkyne + α,β-unsaturated acid chloride + hydrosilanePalladium complexPolysubstituted cyclopentenones80-95
Rhodium-catalyzed three-component reactionAcrylic acids + formaldehyde + malonatesRhodium complexMultisubstituted cyclopentenones70-92
Base-mediated annulationPhenacyl bromides + β-keto estersBase-mediated (Na2CO3)Polysubstituted cyclopentenones75-95
Organocatalytic cascadeα,β-unsaturated aldehydes + β-keto estersOrganocatalystPolysubstituted cyclopentanones85-95

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

296.16237386 g/mol

Monoisotopic Mass

296.16237386 g/mol

Heavy Atom Count

21

General Manufacturing Information

Propanedioic acid, 2-(3-hexyl-2-oxo-3-cyclopenten-1-yl)-, 1,3-dimethyl ester: INACTIVE

Dates

Last modified: 08-10-2024

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